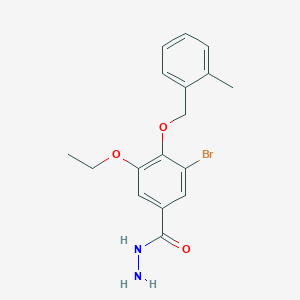
3-Bromo-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide is an organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, an ethoxy group, and a benzohydrazide moiety, making it a versatile molecule for chemical synthesis and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide typically involves multiple steps:
Ethoxylation: The addition of an ethoxy group to the aromatic ring.
Benzylation: The attachment of a 2-methylbenzyl group via an ether linkage.
Hydrazide Formation: The final step involves the formation of the benzohydrazide moiety.
Each step requires specific reagents and conditions, such as:
Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Ethoxylation: Employing ethyl alcohol (ethanol) and a strong acid catalyst like sulfuric acid (H2SO4).
Benzylation: Utilizing 2-methylbenzyl chloride and a base such as sodium hydroxide (NaOH).
Hydrazide Formation: Reacting the intermediate product with hydrazine hydrate (N2H4·H2O).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the hydrazide group to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions where the bromine atom is replaced by other functional groups using nucleophiles like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of azides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Bromo-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to bind to specific enzymes, providing insights into enzyme mechanisms and potential drug targets.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Researchers explore these derivatives to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique structure makes it suitable for creating materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazide group can form hydrogen bonds with active sites, inhibiting enzyme activity. The bromine atom and ethoxy group contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-ethoxy-4-methoxybenzonitrile: Similar structure but with a nitrile group instead of a hydrazide.
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: Contains a hydroxyl group and an aldehyde instead of a hydrazide.
3-Bromo-4-ethoxy-5-methoxybenzonitrile: Similar but with different positions of the ethoxy and methoxy groups.
Uniqueness
3-Bromo-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H19BrN2O3 |
|---|---|
Molekulargewicht |
379.2 g/mol |
IUPAC-Name |
3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C17H19BrN2O3/c1-3-22-15-9-13(17(21)20-19)8-14(18)16(15)23-10-12-7-5-4-6-11(12)2/h4-9H,3,10,19H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
IFXNGPOAZPOHAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C(=O)NN)Br)OCC2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009183.png)
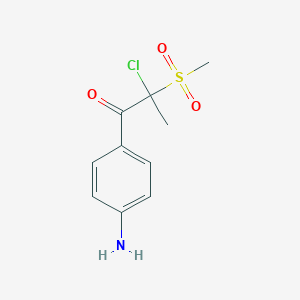
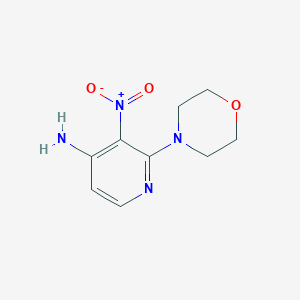
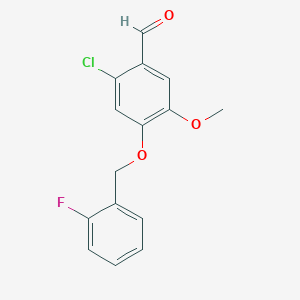
![Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13009208.png)
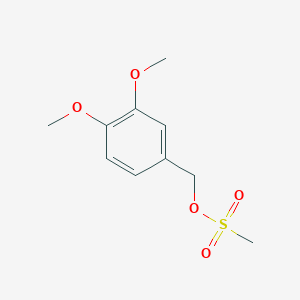
![5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009222.png)

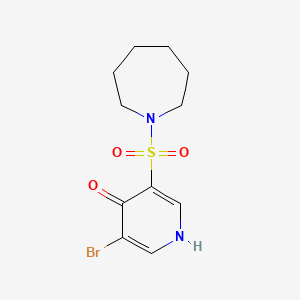
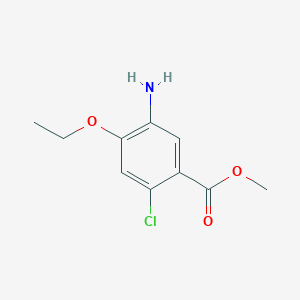
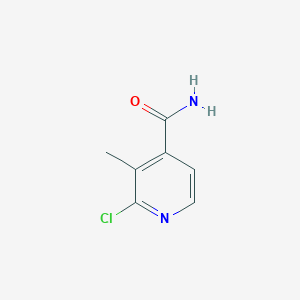
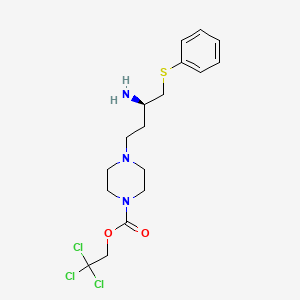
![1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate](/img/structure/B13009246.png)
![rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13009254.png)
